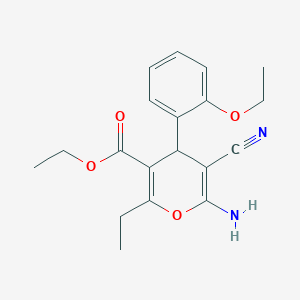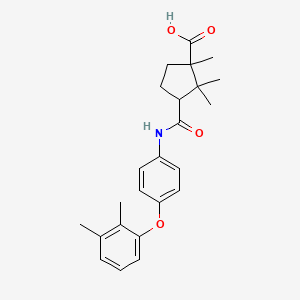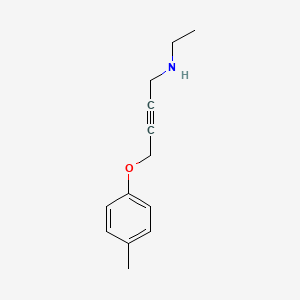![molecular formula C16H17ClO3 B5250575 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5250575.png)
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a methoxy group, a methyl group, and a chlorophenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the following steps:
Preparation of 3-chlorophenoxyethanol: This intermediate can be synthesized by reacting 3-chlorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Etherification: The 3-chlorophenoxyethanol is then reacted with 2-methoxy-4-methylbenzene in the presence of a strong base like sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenoxy group can be reduced to form a phenoxy group.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 1-[2-(3-phenoxy)ethoxy]-2-methoxy-4-methylbenzene.
Substitution: Formation of 1-[2-(3-aminophenoxy)ethoxy]-2-methoxy-4-methylbenzene.
Scientific Research Applications
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene: Similar structure but with a chlorine atom in a different position.
1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene: Another positional isomer with the chlorine atom in the para position.
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene: Similar compound with a bromine atom instead of chlorine.
Uniqueness
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the chlorine atom and the presence of the methoxy and methyl groups contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-12-6-7-15(16(10-12)18-2)20-9-8-19-14-5-3-4-13(17)11-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRWIKGFHMLWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5250493.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B5250501.png)
![4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B5250511.png)
![1-(3,4-dimethylanilino)-3-[4-[3-(3,4-dimethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B5250520.png)
![N-cyclohexyl-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5250529.png)

![4-methoxy-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5250542.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5250543.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5250550.png)

![3,5-bis(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5250560.png)


